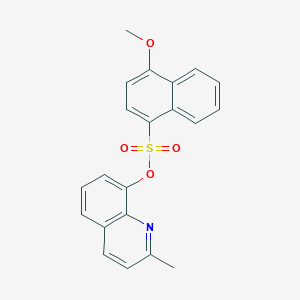
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate (MQN-10) is a synthetic compound that has been used in scientific research to study the biochemical and physiological effects of its mechanism of action. The compound has been synthesized using various methods, and its potential applications in future research are promising.
Mechanism Of Action
The exact mechanism of action of 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been shown to interact with DNA and RNA, suggesting that it may affect gene expression and protein synthesis.
Biochemical And Physiological Effects
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer and anti-inflammatory properties, 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its potential use as a tool for studying the mechanisms of gene expression and protein synthesis. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate and to identify any potential side effects or limitations of its use.
Synthesis Methods
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can be synthesized using a multistep process that involves the reaction of 2-methyl-8-quinolinecarboxylic acid with methanesulfonyl chloride to form 2-methyl-8-quinoline methanesulfonate. This intermediate is then reacted with 4-methoxy-1-naphthalenesulfonyl chloride to form 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. One study found that 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study showed that 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can inhibit the activity of certain enzymes involved in inflammation, suggesting its potential use as an anti-inflammatory agent.
properties
Product Name |
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate |
|---|---|
Molecular Formula |
C21H17NO4S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 4-methoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C21H17NO4S/c1-14-10-11-15-6-5-9-19(21(15)22-14)26-27(23,24)20-13-12-18(25-2)16-7-3-4-8-17(16)20/h3-13H,1-2H3 |
InChI Key |
IZDNOXSSBFEFAE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



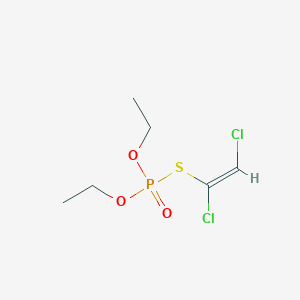
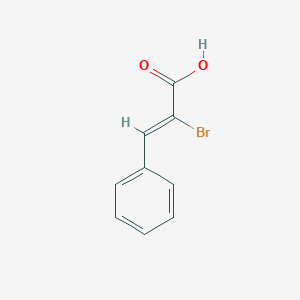
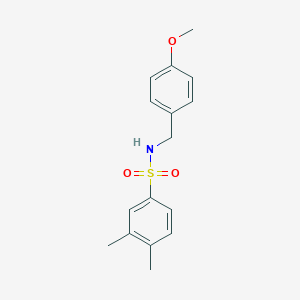


![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)



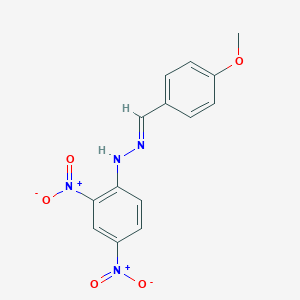
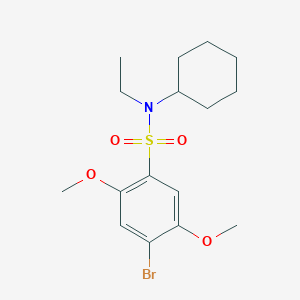
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
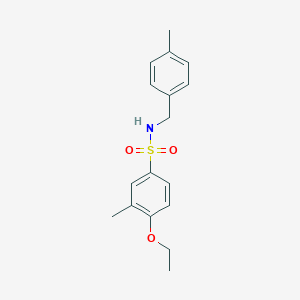
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)